molecular formula C7H15NO B6147491 rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans CAS No. 1845825-51-5

rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans

Cat. No.: B6147491
CAS No.: 1845825-51-5
M. Wt: 129.2
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Description

rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is a chiral cyclopentanol derivative featuring an ethylamino substituent at the 2-position of the cyclopentanol ring. The compound’s trans configuration denotes the spatial arrangement of the hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) groups on adjacent carbons, which occupy opposite positions relative to the ring plane.

Properties

CAS No.

1845825-51-5

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Introduction of Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with a cyclopentane precursor.

    Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols, depending on the reagents and conditions used.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral synthesis.

Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create new pharmaceutical agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans involves its interaction with specific molecular targets. The compound’s ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural features and differences between rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Configuration Key Features
This compound C₇H₁₅NO 145.20 (calc) Ethylamino (-NHCH₂CH₃) trans Amino group for basicity
Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) C₁₆H₂₅NO₂ 263.38 Dimethylaminomethyl, methoxyphenyl rac-(1R,2R) Opioid activity; cyclohexanol ring
(1R,2R)-2-methylcyclopentan-1-ol C₆H₁₂O 100.16 Methyl (-CH₃) trans Simple alkyl substituent
rac-(1R,2R)-2-(methylsulfanyl)cyclopentan-1-ol C₆H₁₂OS 132.22 Methylsulfanyl (-SCH₃) trans Sulfur-containing group
(1R,2R)-2-(allyloxy)cyclopentan-1-ol C₈H₁₄O₂ 142.20 Allyloxy (-OCH₂CHCH₂) trans Ether linkage; antiviral intermediate
rac-(1R,2S)-2-(Methylamino)-1-phenylcyclopentan-1-ol, cis C₁₂H₁₇NO 191.27 Methylamino (-NHCH₃), phenyl cis Aromatic phenyl group

Functional Group and Pharmacological Implications

  • Ethylamino Group vs.
  • Ethylamino vs. Methylsulfanyl (): The methylsulfanyl group in rac-(1R,2R)-2-(methylsulfanyl)cyclopentan-1-ol increases lipophilicity and metabolic stability due to sulfur’s polarizability. However, the ethylamino group’s basicity may favor ionic interactions with biological targets, such as neurotransmitter receptors .
  • Trans vs.
  • Comparison with Tramadol (): Tramadol’s cyclohexanol ring, dimethylaminomethyl group, and methoxyphenyl substituent contribute to its opioid activity. The target compound’s smaller cyclopentanol ring and lack of aromatic groups may limit similar activity but could favor interactions with adrenergic or other receptors .

Physicochemical Properties

  • Lipophilicity: The ethylamino group’s polarity may reduce lipophilicity compared to methylsulfanyl or allyloxy substituents, impacting membrane permeability.

Biological Activity

rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring substituted with an ethylamino group and a hydroxyl group, which are critical for its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H15_{15}NO
  • Molecular Weight : Approximately 115.18 g/mol
  • SMILES Notation : O[C@H]1C@HCCC1

The compound's trans configuration and (1R,2R) stereochemistry play a significant role in its biological activity, influencing how it interacts with various biological targets.

The biological activity of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological molecules. The ethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyl group also contributes to these interactions by stabilizing binding through hydrogen bonding.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with neurotransmitter systems, which could implicate its use in treating neurological disorders. The specific pathways and receptor interactions are still under investigation but are crucial for understanding the pharmacological potential of this compound.

Pharmacological Potential

Research indicates that rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol may exhibit properties similar to cyclic amines and alcohols. Its potential applications include:

  • Neurological Disorders : As a candidate for developing treatments targeting neurotransmitter imbalances.
  • Chiral Drug Development : Its unique stereochemistry makes it a valuable model for synthesizing new pharmaceutical agents.

Case Studies

Several studies have focused on the pharmacological effects of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol:

  • Neurotransmitter Interaction Study :
    • Objective : To evaluate binding affinities with various neurotransmitter receptors.
    • Findings : Indicated potential interaction with serotonin and dopamine receptors, suggesting possible applications in mood disorders.
  • Synthesis of Derivatives :
    • Objective : To create derivatives with enhanced biological activities.
    • Results : Some derivatives showed improved binding affinities and selectivity for specific receptors compared to the parent compound.

Comparative Analysis

The following table summarizes the structural features and biological activities of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundEthylamino group at C2Potential interactions with neurotransmitter systems
rac-(1R,2R)-2-(methylamino)cyclopentan-1-olMethyl group instead of ethylDifferent pharmacological profiles
(1R,2R)-2-AminocyclopentanolLacks ethyl substitutionOften used as a reference point
(1R,3R)-3-(dimethylamino)cyclopentan-1-olDimethylamine group at position 3Potentially different receptor interactions

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